N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide is a synthetic compound with the molecular formula C19H18ClNOS and a molecular weight of 343.9 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide typically involves the reaction of 4-(tert-butyl)aniline with 3-chlorobenzo[b]thiophene-2-carboxylic acid chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-Butyl)phenyl)(3-bromobenzo[b]thiophen-2-yl)formamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-(tert-Butyl)phenyl)(3-fluorobenzo[b]thiophen-2-yl)formamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . The presence of the tert-butyl group and the chloro substituent can affect the compound’s stability and interactions with other molecules .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-N-(3-chloro-1-benzothiophen-2-yl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNOS/c1-19(2,3)13-8-10-14(11-9-13)21(12-22)18-17(20)15-6-4-5-7-16(15)23-18/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITLYOYBCYBRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.